Sigmoidin B is a natural product found in Glycyrrhiza uralensis, Erythrina sigmoidea, and other organisms with data available.
Sigmoidin B
CAS No.: 87746-47-2
Cat. No.: VC21334722
Molecular Formula: C20H20O6
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 87746-47-2 |
---|---|
Molecular Formula | C20H20O6 |
Molecular Weight | 356.4 g/mol |
IUPAC Name | (2S)-2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C20H20O6/c1-10(2)3-4-11-5-12(6-16(24)20(11)25)17-9-15(23)19-14(22)7-13(21)8-18(19)26-17/h3,5-8,17,21-22,24-25H,4,9H2,1-2H3/t17-/m0/s1 |
Standard InChI Key | SFQIGPZCFNTPOD-KRWDZBQOSA-N |
Isomeric SMILES | CC(=CCC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)C |
SMILES | CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)C |
Canonical SMILES | CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)C |
Chemical Properties and Structure
Molecular Identification
Sigmoidin B is identified by its molecular formula C20H20O6 and has a molecular weight of 356.4 g/mol . It is registered with CAS number 87746-47-2 and is known by several synonyms including CHEBI:66483 and CHEMBL229454 . The compound's IUPAC name is (2S)-2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one, which describes its complex molecular structure . The SMILES notation for Sigmoidin B is CC(=CCC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)C, providing a linear representation of its structure .
Structural Characteristics
Sigmoidin B is classified as a tetrahydroxyflavanone, specifically a (2S)-flavanone substituted with four hydroxy groups at positions 5, 7, 3', and 4', along with a prenyl group at position 5' . This structural arrangement contributes significantly to its biological activities. The compound features a characteristic flavanoid core structure consisting of a 2,3-dihydrochromen-4-one system (commonly known as the flavanone backbone) with specific hydroxylation patterns . The presence of the prenyl (3-methylbut-2-enyl) group at position 5' distinguishes it from other flavanones and contributes to its lipophilicity and membrane permeability .
Physical and Chemical Properties
Sigmoidin B possesses several important physicochemical properties that influence its biological behavior. The compound has a topological polar surface area (TPSA) of 107.00 Ų, indicating moderate membrane permeability . Its XLogP value of 4.00 suggests considerable lipophilicity, which affects its absorption and distribution in biological systems . The presence of multiple hydroxyl groups contributes to its hydrogen bonding capabilities and antioxidant properties.
Table 1: Key Physical and Chemical Properties of Sigmoidin B
Property | Value | Reference |
---|---|---|
Molecular Formula | C20H20O6 | |
Molecular Weight | 356.40 g/mol | |
Exact Mass | 356.12598835 g/mol | |
TPSA | 107.00 Ų | |
XLogP | 4.00 | |
InChI Key | SFQIGPZCFNTPOD-KRWDZBQOSA-N |
Natural Sources and Occurrence
Botanical Sources
Sigmoidin B has been primarily isolated from Erythrina sigmoidea Hua, a plant species belonging to the Fabaceae family . This plant is indigenous to certain regions and has been traditionally used in various ethnomedicinal practices. Beyond its primary source, Sigmoidin B has also been reported in Glycyrrhiza uralensis (Chinese licorice) and other organisms . The compound belongs to a larger class of prenylated flavonoids that are distributed across various plant families, often concentrated in the stem bark or root tissues.
Extraction and Isolation
The isolation of Sigmoidin B typically involves extraction from plant materials using organic solvents, followed by various chromatographic techniques for purification. The compound's structural elucidation has been accomplished through spectroscopic methods, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These analytical approaches have been essential in confirming its chemical structure and stereochemistry, particularly the S-configuration at the C-2 position .
Biological Activities
Anti-inflammatory Properties
One of the most significant biological activities of Sigmoidin B is its potent anti-inflammatory effect. Research has demonstrated that Sigmoidin B exhibits remarkable anti-inflammatory properties in multiple experimental models. In the 12-O-tetradecanoylphorbol 13-acetate (TPA) test, Sigmoidin B decreased induced edema by 83%, indicating powerful anti-inflammatory activity . Additionally, in phospholipase A2-induced mouse paw edema assays, Sigmoidin B inhibited edema formation at 60 minutes post-induction, with an inhibition percentage of 59% compared to the 74% achieved by cyproheptadine, a reference anti-inflammatory compound .
Antimutagenic and Antigenotoxic Properties
Research has revealed that Sigmoidin B possesses significant antimutagenic and antigenotoxic activities. Studies have shown that it can inhibit genotoxicity induced by Aflatoxin B1 with an IC50 value of 18.7 μg/mL . Additionally, comparative studies with related compounds indicate that Sigmoidin B has an antimutagenic IC50 value of 52.5 μM, demonstrating its potential as a chemopreventive agent. These properties suggest that Sigmoidin B could play a role in preventing DNA damage and potentially reducing cancer risk.
Table 2: Antimutagenic Activities of Sigmoidin B and Related Compounds
Compound | IC50 Value (μM) | Reference |
---|---|---|
Sigmoidin A | 44.1 | |
Sigmoidin B | 52.5 | |
Abyssinoflavone V | 134.3 |
Pharmacological Mechanisms
5-Lipoxygenase Inhibition
A key mechanism underlying Sigmoidin B's anti-inflammatory activity is its selective inhibition of 5-lipoxygenase (5-LOX) . This enzyme plays a critical role in the biosynthesis of leukotrienes, which are potent mediators of inflammatory processes. Studies have demonstrated that Sigmoidin B selectively inhibits 5-LOX without affecting cyclooxygenase-1 (COX-1) activity . This selectivity is particularly valuable from a pharmacological perspective, as it suggests that Sigmoidin B might produce anti-inflammatory effects without the adverse gastrointestinal side effects associated with non-selective COX inhibitors.
Radical Scavenging Mechanism
The antioxidant activity of Sigmoidin B is primarily attributed to its efficient radical scavenging mechanism. The compound has been shown to be a potent scavenger of the DPPH radical, which is a stable free radical commonly used to assess antioxidant capacity . The structural features of Sigmoidin B, particularly its hydroxyl groups, enable it to donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cellular components. This mechanism contributes to the compound's protective effects against oxidative stress-related conditions.
Structure-Activity Relationships
Interestingly, research comparing Sigmoidin B with related compounds such as Sigmoidin A has revealed structure-activity relationships that influence their biological properties. Both compounds share similar core structures but differ in the number and position of prenyl groups on ring B . Studies have shown that these structural differences result in varying potencies and mechanisms of action. For instance, the presence of one or two prenyl groups appears to influence their anti-inflammatory mechanisms . This structure-activity relationship provides valuable insights for the potential development of synthetic derivatives with enhanced biological activities.
Research Findings and Experimental Studies
In Vitro Studies
Multiple in vitro studies have investigated the biological activities of Sigmoidin B. Research has demonstrated its ability to inhibit 5-lipoxygenase selectively, without affecting cyclooxygenase-1 activity . Additionally, studies have confirmed its potent DPPH radical scavenging capacity . In research examining its antigenotoxic properties, Sigmoidin B showed significant inhibition of genotoxicity induced by Aflatoxin B1, with an IC50 of 18.7 μg/mL . These in vitro findings provide a foundation for understanding the compound's potential therapeutic applications.
In Vivo Studies
In vivo research has further validated the biological activities of Sigmoidin B. Animal studies using mouse models have demonstrated its anti-inflammatory effects in both TPA-induced ear edema and phospholipase A2-induced paw edema tests . In the TPA test, Sigmoidin B decreased induced edema by 83%, while in the phospholipase A2-induced mouse paw edema assay, it inhibited edema formation at 60 minutes post-induction . These in vivo results complement the in vitro findings and strengthen the evidence for Sigmoidin B's therapeutic potential.
Comparative Studies
Comparative studies between Sigmoidin B and related compounds have provided valuable insights into structure-activity relationships. Research comparing Sigmoidin A and Sigmoidin B revealed that both compounds are potent DPPH radical scavengers and selective 5-lipoxygenase inhibitors . In anti-inflammatory assays, both compounds showed significant activity, with Sigmoidin A decreasing TPA-induced edema by 89% and Sigmoidin B by 83% . Additionally, comparisons of antimutagenic activities showed that Sigmoidin A had an IC50 value of 44.1 μM, slightly more potent than Sigmoidin B with an IC50 of 52.5 μM, while Abyssinoflavone V was less potent with an IC50 of 134.3 μM.
Future Research Directions
Mechanistic Studies
While several mechanisms underlying Sigmoidin B's biological activities have been identified, further mechanistic studies are warranted. Investigating its interactions with other inflammatory pathways, its effects on gene expression, and its potential impact on cell signaling networks would provide a more comprehensive understanding of its pharmacological profile. Additionally, exploring its potential effects on epigenetic mechanisms could unveil new dimensions of its biological activities.
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